3-Bromo-4-(3-chlorobenzyl)thiophene
Description
3-Bromo-4-(3-chlorobenzyl)thiophene is a halogenated thiophene derivative characterized by a bromine atom at the 3-position and a 3-chlorobenzyl substituent at the 4-position of the thiophene ring. Thiophene derivatives are integral to pharmaceutical and materials chemistry due to their aromaticity, electron-rich structure, and versatility in functionalization .
For instance, bromine facilitates further functionalization (e.g., nucleophilic substitution), while the chlorinated benzyl group may influence steric and electronic properties, affecting binding affinity in biological systems or charge transport in conductive polymers .
Properties
CAS No. |
1014645-14-7 |
|---|---|
Molecular Formula |
C11H8BrClS |
Molecular Weight |
287.60 g/mol |
IUPAC Name |
3-bromo-4-[(3-chlorophenyl)methyl]thiophene |
InChI |
InChI=1S/C11H8BrClS/c12-11-7-14-6-9(11)4-8-2-1-3-10(13)5-8/h1-3,5-7H,4H2 |
InChI Key |
KAUKOPBTBKGERB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CSC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Bromine at C3 is a common feature, enabling cross-coupling or nucleophilic substitution. However, the C4 substituent dictates compound stability and application. For example, the 3-chlorobenzyl group in the target compound likely reduces volatility compared to bromomethyl derivatives (e.g., 3-bromo-4-(bromomethyl)thiophene), which are highly reactive and hazardous .
- Fused-ring systems (e.g., benzo[b]thiophene) exhibit enhanced conjugation, making them suitable for materials science, whereas benzyl-substituted thiophenes are more relevant to medicinal chemistry .
Biological Activity :
- Thiazolidine derivatives with bromo and sulfonyl groups (e.g., 2-(3-bromo-4-methoxyphenyl)-thiazolidine) show antimicrobial activity, suggesting that halogenated thiophenes with electron-withdrawing groups may enhance bioactivity .
- Thiophene-1,3,4-oxadiazole hybrids (e.g., compound 5 in ) demonstrate moderate to strong antimicrobial effects (MIC: 8–64 µg/mL), highlighting the importance of heterocyclic appendages for pharmacological optimization .
Synthetic Accessibility :
- Suzuki coupling (as used for 3-bromo-4-(2-bromophenyl)thiophene) is a scalable method for C–C bond formation, achieving yields >75% . In contrast, bromomethyl derivatives require stringent safety protocols due to their reactivity .
Pharmacological and Industrial Relevance
- This compound vs.
- Thiophene-Indole Hybrids: Compounds like thieno[3,2-b]indoles () exhibit tunable electronic properties for optoelectronics, whereas halogenated benzyl-thiophenes are more suited for bioactive molecule synthesis .
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